molecular formula C21H23NO6 B562929 Colchiceine-d3 CAS No. 1217695-72-1

Colchiceine-d3

Cat. No.: B562929
CAS No.: 1217695-72-1
M. Wt: 388.434
InChI Key: PRGILOMAMBLWNG-VSLDJYOXSA-N
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Description

Colchiceine-d3 is a deuterated derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound, with its deuterium atoms, is often used in scientific research to study the pharmacokinetics and metabolic pathways of colchicine due to its stability and traceability.

Mechanism of Action

Target of Action

Colchiceine-d3, like its parent compound colchicine, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for maintaining cell shape, signaling, division, migration, and intracellular transport .

Mode of Action

This compound interacts with tubulin and interferes with its polymerization, disrupting the formation of microtubules . This disruption leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It inhibits the activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, attenuates neutrophil adhesion, and mediates the activation of interleukin-1β, an inflammatory mediator .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin, this compound prevents the formation of microtubules, which are essential components of the cell’s structure and function . This disruption affects various cellular processes, including cell division and intracellular transport . Additionally, this compound impacts inflammatory pathways, including the NALP3 inflammasome and interleukin-1β .

Pharmacokinetics

This compound, similar to colchicine, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The bioavailability of colchicine is about 45%, and it has a protein binding capacity of 35-44% . The elimination half-life of colchicine is between 26.6 and 31.2 hours, and it is primarily excreted in feces .

Result of Action

The interaction of this compound with tubulin leads to a variety of molecular and cellular effects. It inhibits microtubule formation, thereby disrupting cellular structure and function . This disruption can lead to cell cycle arrest and apoptosis in certain cell types . Additionally, by modulating inflammatory pathways, this compound can reduce inflammation and potentially alleviate symptoms of conditions like gout and Familial Mediterranean Fever .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and metabolism of the compound . Additionally, factors such as temperature and light exposure can affect the stability of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colchiceine-d3 typically involves the incorporation of deuterium atoms into the colchicine molecule. One common method is the hydrogen-deuterium exchange reaction, where colchicine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms at specific positions in the molecule.

Another approach involves the use of deuterated reagents in the synthesis of colchicine derivatives. For example, deuterated methyl iodide can be used in the methylation step of colchicine synthesis to introduce deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient hydrogen-deuterium exchange. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Colchiceine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.

Major Products

    Oxidation: this compound oxide

    Reduction: Reduced this compound derivatives

    Substitution: Various substituted this compound derivatives depending on the nucleophile used

Scientific Research Applications

Colchiceine-d3 is extensively used in scientific research due to its stability and traceability. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of colchicine in the body.

    Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of colchicine.

    Drug Development: Used in the development of new colchicine-based drugs with improved efficacy and reduced toxicity.

    Biological Research: Employed in studies related to cell division, microtubule dynamics, and inflammatory pathways.

    Industrial Applications: Used in the synthesis of colchicine derivatives for pharmaceutical and agricultural purposes.

Comparison with Similar Compounds

Colchiceine-d3 is unique due to its deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated colchicine. Similar compounds include:

    Colchicine: The non-deuterated parent compound with similar pharmacological properties.

    Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties.

    Demecolcine: A colchicine analog used in cancer research for its ability to disrupt cell division.

This compound stands out due to its use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of colchicine in biological systems.

Biological Activity

Colchiceine-d3 is a deuterated derivative of colchicine, a well-known alkaloid primarily derived from the plant Colchicum autumnale. This compound exhibits significant biological activity, particularly as a microtubule inhibitor. This article explores the mechanisms of action, therapeutic applications, and research findings related to this compound.

This compound functions primarily by disrupting microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division and intracellular transport. This inhibition leads to:

  • Cell Cycle Arrest : By interfering with mitosis, this compound induces apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound modulates neutrophil activity and reduces the release of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions .

Therapeutic Applications

This compound shares many therapeutic properties with colchicine, including:

  • Gout Treatment : Colchicine is traditionally used to treat gout flares by reducing inflammation.
  • Familial Mediterranean Fever : It is effective in managing symptoms associated with this genetic condition.
  • Other Inflammatory Conditions : Recent studies suggest potential applications in treating osteoarthritis, pericarditis, and atherosclerosis due to its anti-inflammatory properties .

Case Studies and Clinical Trials

  • Cancer Research : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through microtubule disruption. For instance, it has been demonstrated to reduce tumor growth in animal models by targeting tubulin dynamics.
  • Inflammatory Diseases : In a clinical setting, colchicine has been observed to significantly reduce markers of inflammation in patients with gout and other inflammatory diseases. Its ability to inhibit the NALP3 inflammasome pathway has been particularly noted as a mechanism for its anti-inflammatory effects .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of this compound compared to other colchicine derivatives:

CompoundMechanism of ActionPrimary ApplicationsUnique Features
This compound Microtubule inhibitionGout, cancer treatmentDeuterated for better tracking
Colchicine Microtubule inhibitionGout, familial Mediterranean feverWell-established clinical use
Demecolcine Microtubule inhibitionCancer treatmentLess toxic than colchicine
Thiocolchicoside Muscle relaxant and anti-inflammatoryMuscle spasms, pain reliefThiolated structure reduces toxicity

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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